6,6'-Bis(4-(S)-isopropyl-2-oxazolinyl)-2,2'-bipyridine
CAS No.: 147409-41-4
Cat. No.: VC8460298
Molecular Formula: C22H26N4O2
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147409-41-4 |
---|---|
Molecular Formula | C22H26N4O2 |
Molecular Weight | 378.5 g/mol |
IUPAC Name | (4S)-4-propan-2-yl-2-[6-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Standard InChI | InChI=1S/C22H26N4O2/c1-13(2)19-11-27-21(25-19)17-9-5-7-15(23-17)16-8-6-10-18(24-16)22-26-20(12-28-22)14(3)4/h5-10,13-14,19-20H,11-12H2,1-4H3/t19-,20-/m1/s1 |
Standard InChI Key | NNCROLGXDLXLJM-WOJBJXKFSA-N |
Isomeric SMILES | CC(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=N[C@H](CO4)C(C)C |
SMILES | CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C(C)C |
Canonical SMILES | CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The ligand’s core consists of a 2,2'-bipyridine framework substituted at both 6-positions with (4S)-isopropyl-4,5-dihydrooxazol-2-yl groups. The bipyridine moiety provides two nitrogen donors for metal coordination, while the oxazoline rings introduce additional nitrogen lone pairs and chiral centers. X-ray crystallographic studies of analogous sterically hindered bipyridines reveal distorted geometries that preorganize the ligand for selective metal binding .
Table 1: Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C22H26N4O2 | |
Molecular Weight | 378.5 g/mol | |
Configuration | (4S,4'S) | |
Storage Conditions | Inert atmosphere, 2–8°C |
The (S)-isopropyl groups induce a helical chirality, creating a well-defined chiral pocket around the metal center. This spatial arrangement is critical for differentiating prochiral substrates in catalytic cycles .
Synthesis and Ligand Preparation
Synthetic Pathways
The ligand is synthesized via a multi-step sequence involving cross-coupling and heterocycle formation:
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Stille Coupling: A dibromo-2,2'-bipyridine precursor undergoes Stille coupling with a stannane derivative of the oxazoline moiety . This method, adapted from ruthenium-bda ligand syntheses, ensures regioselective functionalization at the 6,6' positions .
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Oxazoline Cyclization: The oxazoline rings are formed through cyclodehydration of β-amino alcohols with nitriles under acidic conditions . Chiral amino alcohols derived from the isopropyl group ensure enantiopurity.
Table 2: Key Synthetic Steps
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Stille Coupling | Pd(PPh3)4, DMF, 80°C | 65–75% | |
Oxazoline Formation | PCl3, CH3CN, reflux | 85–90% |
The final product is purified via column chromatography and characterized by NMR, HRMS, and X-ray diffraction .
Coordination Chemistry and Metal Complexes
Metal Binding Modes
The ligand acts as a tetradentate N^4 donor, coordinating through both bipyridine nitrogens (Npy) and oxazoline nitrogens (Nox) . Ruthenium and copper complexes have been extensively studied:
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Ruthenium Complexes: trans-[RuX2(L)] (X = Cl, Br, CN) complexes exhibit strong metal-to-ligand charge transfer (MLCT) bands at 450–600 nm and stable Ru(II/III) redox couples . The oxidation potential follows X = Cl < Br < CN, correlating with ligand electron-withdrawing effects .
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Copper Complexes: Cu(I) species, generated in situ with (TfO)2Cu and phenylhydrazine, show rapid catalytic turnover in allylic oxidations (≤30 min at RT) .
Table 3: Redox Properties of Ru Complexes
Complex | E1/2 (RuIII/II vs. NHE) | MLCT λmax (nm) | Source |
---|---|---|---|
trans-[RuCl2(L)] | +0.72 V | 520 | |
trans-[RuCN2(L)] | +0.89 V | 580 |
The ligand’s electron-donating oxazoline groups stabilize higher oxidation states, enhancing catalytic oxidative activity .
Applications in Asymmetric Catalysis
Copper-Catalyzed Allylic Oxidation
Cu(I)/L complexes catalyze the oxidation of cyclic olefins (e.g., cyclohexene) to enones with up to 82% enantiomeric excess (ee) . The reaction proceeds via a radical rebound mechanism, where the chiral environment dictates the face selectivity of oxygen atom transfer .
Table 4: Catalytic Performance in Allylic Oxidation
Cyclopropanation Reactions
In cyclopropanations of styrenes with diazoacetates, the ligand achieves 76% ee and >20:1 trans:cis selectivity . The trans preference arises from steric hindrance between the isopropyl groups and the approaching diazo compound .
Ruthenium-Catalyzed Oxidations
Ru(II)/L complexes oxidize styrene to styrene oxide and 1-phenylethanol to acetophenone with turnover frequencies (TOFs) exceeding 100 h⁻¹ . The bis(benzimidazolyl) analogue shows higher activity due to stronger electron-withdrawing effects .
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